molecular formula C29H28N4O2 B606096 (Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide CAS No. 1207293-36-4

(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide

Numéro de catalogue B606096
Numéro CAS: 1207293-36-4
Poids moléculaire: 464.569
Clé InChI: FLBNLJLONKAPLR-DQSJHHFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BI-847325 is a selective dual MEK/Aurora kinase inhibitor with IC50 values of 3, 25, 15, 25, and 4 nM for X. laevis Aurora B, human Aurora A and Aurora C, and human MEK1 and MEK2, respectively. It can inhibit the growth and survival of both treatment-naive and drug-resistant melanoma cell lines, decreasing the expression of MEK and Mcl-1 while increasing the expression of pro-apoptotic protein Bim. At 70 mg/kg, BI-847325 induces apoptosis in treatment-naive and drug-resistant xenografted melanoma in vivo.
BI-847325 is an orally available dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases, with potential antineoplastic activity. Upon oral administration, MEK/Aurora kinase inhibitor BI 847325 selectively binds to and inhibits the activity of MEK, which both prevents the activation of MEK-dependent effector proteins and inhibits growth factor-mediated cell signaling. BI 847325 also binds to and inhibits the activity of the Aurora kinases A, B and C which may disrupt the assembly of the mitotic spindle apparatus, prevent chromosome segregation, and inhibit both cellular division and proliferation in Aurora kinase-overexpressing tumor cells.

Applications De Recherche Scientifique

Treatment of Solid Tumors

BI-847325 has shown high efficacy in treating solid tumors, particularly in colorectal, gastric, mammary, and pancreatic cancers . It operates as an ATP-competitive inhibitor of MEK/Aurora kinases, which are often upregulated in these cancers. The compound has demonstrated potent antitumor activity in vitro and in vivo, with significant tumor regressions observed in xenograft models .

Hematologic Cancer Therapies

The compound is also active against hematologic cancers, such as acute lymphocytic and myelocytic leukemia . Its selective inhibition of MEK/Aurora kinases disrupts critical signaling pathways, leading to the death of cancerous cells. This makes BI-847325 a promising candidate for the treatment of these leukemia types .

Anaplastic Thyroid Carcinoma (ATC)

BI-847325 reduces the aggressive behavior of ATC, the most lethal subtype of thyroid cancer. In vitro studies using a three-dimensional culture system have shown that BI-847325 can induce apoptosis, decrease multidrug resistance, and inhibit angiogenesis and invasion in ATC cell lines .

Combination Therapy Synergism

When combined with other chemotherapeutic agents, such as capecitabine, BI-847325 exhibits synergistic effects. This combination has led to complete remission in triple-negative mammary cancer models and partial regression in colon cancer models. It suggests that BI-847325 could enhance the efficacy of existing cancer treatments .

Inhibition of Kinase Functions

BI-847325 effectively inhibits the functions of MEK1/2 and Aurora kinase B (AURKB), as evidenced by decreased levels of phospho-ERK1/2 and phospho-Histone H3. This inhibition is crucial for controlling the proliferation and survival of cancer cells .

Targeting MAPK Pathway in Lung Cancer

In lung cancer treatment, BI-847325 selectively binds to and inhibits the activity of MAPK. This prevents the activation of downstream effector proteins, thereby inhibiting the proliferation and survival of lung cancer cells. Additionally, it inhibits the activity of pan Aurora kinases, which are essential for cell division and proliferation .

Mécanisme D'action

Target of Action

BI-847325 is an ATP-competitive dual inhibitor of MEK and Aurora kinases . MEK1/2 and Aurora A/B kinases are the primary targets of this compound . These kinases play crucial roles in cell proliferation and cell cycle progression, making them important therapeutic targets in cancer treatment .

Mode of Action

BI-847325 interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of MEK1/2 and Aurora A/B kinases . This inhibition results in decreased phospho-ERK1/2 and phospho-Histone H3 levels , which are downstream targets of MEK and Aurora kinases respectively .

Biochemical Pathways

The inhibition of MEK1/2 and Aurora A/B kinases by BI-847325 affects the MAPK signaling pathway and the regulation of mitosis . The MAPK pathway is frequently deregulated in cancer, and its inhibition can prevent cell proliferation . On the other hand, Aurora kinases are responsible for the temporal and spatial regulation of mitosis . Their inhibition can disrupt cell cycle progression .

Result of Action

BI-847325 has been shown to induce apoptosis and decrease multidrug resistance, cell cycle progression, proliferation, angiogenesis, and invasion at the molecular and/or cellular levels . It has also been found to induce thyroid differentiation markers in anaplastic thyroid carcinoma (ATC) cell lines .

Action Environment

The efficacy of BI-847325 can be influenced by the genetic makeup of the cancer cells. For instance, it has been observed to have equipotent effects in BRAF-mutant cells, whereas in KRAS-mutant cells, MEK inhibition required higher concentrations than Aurora kinase inhibition . Furthermore, the compound has shown synergistic effects when combined with capecitabine, leading to complete remission in certain cancer models .

Propriétés

IUPAC Name

3-[3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indol-6-yl]-N-ethylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2/c1-4-30-26(34)17-13-20-12-16-24-25(18-20)32-29(35)27(24)28(22-8-6-5-7-9-22)31-23-14-10-21(11-15-23)19-33(2)3/h5-12,14-16,18,32,35H,4,19H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUQMWSIGPQEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C#CC1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide

CAS RN

1207293-36-4, 2128698-24-6
Record name BI 847325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207293364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI-847325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2128698246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI-847325
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXD8ZW7UVZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 2
Reactant of Route 2
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 3
Reactant of Route 3
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 4
Reactant of Route 4
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 5
Reactant of Route 5
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide
Reactant of Route 6
Reactant of Route 6
(Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.